![molecular formula C22H14N2O6S B2402982 (Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid CAS No. 354558-92-2](/img/structure/B2402982.png)
(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C22H14N2O6S and its molecular weight is 434.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Antibiofilm Activity : Thiazolidinone derivatives, including structures similar to the compound , have been found effective against biofilm growth, particularly against Staphylococcus epidermidis. These compounds also show significant antibacterial properties (Pan et al., 2011).
- Antimicrobial Activity : Various thiazolidinone derivatives have demonstrated antimicrobial activities against both gram-negative and gram-positive bacteria, as well as fungal species (Dabholkar & Tripathi, 2011).
Anti-inflammatory and Anticancer Activity
- Antifibrotic and Anticancer Action : Amino/iminothiazolidinone derivatives, structurally related to the compound , have shown promising antifibrotic and anticancer activities. These compounds have been identified as potential candidates for further testing due to their comparable effects to existing drugs (Kaminskyy et al., 2016).
- Nematicidal and Antimicrobial Activity : Novel thiazolidinone compounds have shown effectiveness against nematodes and various microbial strains. Their antibacterial and antifungal properties make them potential candidates for further development in these areas (Reddy et al., 2010).
Antidiabetic Properties
- Hypoglycemic Activity : Benzothiazole derivatives, which are structurally related, have shown potential as antidiabetic drugs by activating the enzyme AMPK, leading to increased glucose uptake in cell models. These compounds could be key in the development of novel treatments for diabetes (Meltzer-Mats et al., 2013).
Neurological Applications
- Inhibitors of Excitatory Amino Acid Transporters : Certain derivatives of thiazolidinone have been identified as selective inhibitors of excitatory amino acid transporter subtypes, which could have implications for neurological disorders and their treatments (Hansen et al., 2016).
properties
IUPAC Name |
3-[5-[(Z)-[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6S/c23-22-24(14-4-6-17-18(9-14)29-11-28-17)20(25)19(31-22)10-15-5-7-16(30-15)12-2-1-3-13(8-12)21(26)27/h1-10,23H,11H2,(H,26,27)/b19-10-,23-22? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKWYLPICNGDP-ZSJQBNEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)SC3=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/SC3=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

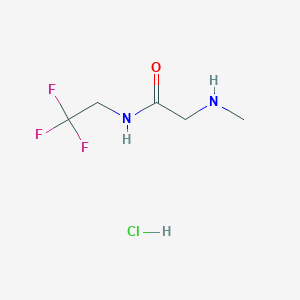
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)
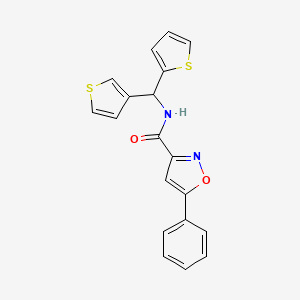
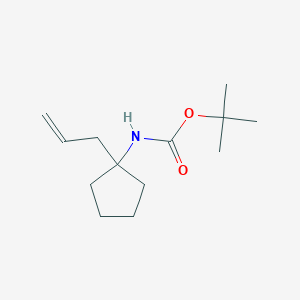
![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)

![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)
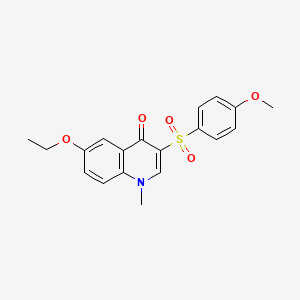
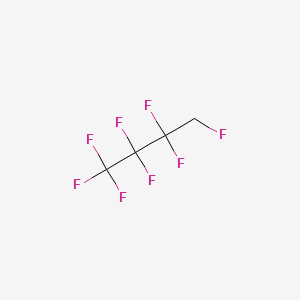
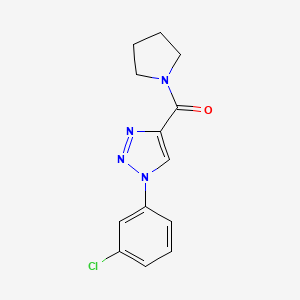
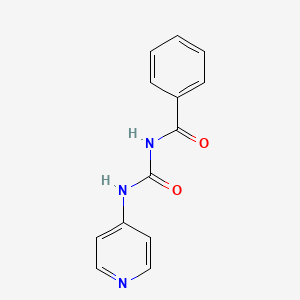
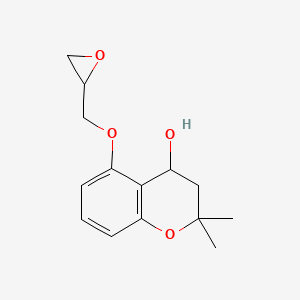
![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)